molecular formula C20H26N4O B4842853 2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one

2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4842853
M. Wt: 338.4 g/mol
InChI Key: ROUWUIRONKTHRW-UHFFFAOYSA-N
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Description

2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with butylamino and dimethylaminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions using butylamine and appropriate leaving groups.

    Introduction of Dimethylaminophenyl Group: The dimethylaminophenyl group can be introduced through electrophilic aromatic substitution reactions using dimethylaniline and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinazolinone core or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, Lewis acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Aminophenyl Derivatives: Compounds with similar aminophenyl groups but different core structures.

Uniqueness

2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic development.

Properties

IUPAC Name

2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-5-10-21-20-22-13-17-18(23-20)11-15(12-19(17)25)14-6-8-16(9-7-14)24(2)3/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUWUIRONKTHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one

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